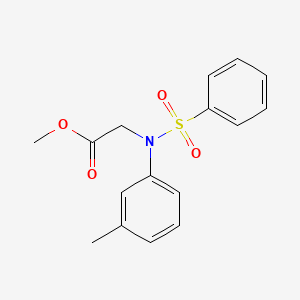

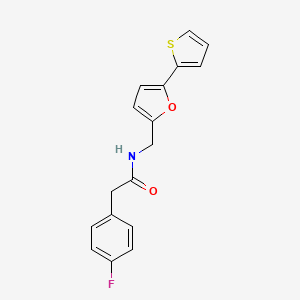

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate, also known as MSV-III, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and industry. In

Applications De Recherche Scientifique

Environmental Behavior and Contamination

- Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate (MNMPNG) and related compounds like N-(phenylsulfonyl)-glycine (PSG) have been studied in environmental contexts. Krause and Schöler (2000) examined the behavior of PSG in a municipal sewage treatment plant, finding that microbial methylation can lead to the formation of phenylsulfonyl-sarcosine (PSS), indicating a potential pathway for MNMPNG transformation in similar environments (Krause & Schöler, 2000).

Synthetic Applications

- MNMPNG and its derivatives have been used in the synthesis of complex organic compounds. For instance, Weinreb amide-based equivalents, including N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, facilitate the synthesis of tetrahydroisoquinoline frameworks, as demonstrated by Kommidi, Balasubramaniam, and Aidhen (2010) (Kommidi, Balasubramaniam, & Aidhen, 2010).

Chemical Properties and Reactions

- Research by Flynn, Zabrowski, and Nosal (1992) on methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate, a related compound, provided insights into atom-transfer radical cyclizations, showcasing the potential of MNMPNG in similar chemical reactions (Flynn, Zabrowski, & Nosal, 1992).

Biochemical Interactions

- N-phenylsulfonyl derivatives, closely related to MNMPNG, have been synthesized and identified as antagonists at specific receptors, as found in the work by Hays et al. (1993), indicating potential biochemical applications of MNMPNG (Hays et al., 1993).

Medical Applications

- Cho et al. (2020) studied the osteoclast inhibitory activity of compounds like N-phenyl-methylsulfonamido-acetamide (PMSA), a compound structurally similar to MNMPNG, revealing potential applications in the treatment of osteoporosis (Cho et al., 2020).

Material Science Applications

- Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using phenylsulfonyl-based reactions, suggesting the use of MNMPNG in the development of advanced materials (Kim, Labouriau, Guiver, & Kim, 2011).

Propriétés

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-7-6-8-14(11-13)17(12-16(18)21-2)22(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDIPMDERAXHJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332646 |

Source

|

| Record name | methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49717835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate | |

CAS RN |

591723-23-8 |

Source

|

| Record name | methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)

![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)

![(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester](/img/structure/B2380740.png)